3,5-diethoxy-N-(3-pyridinyl)benzamide
Description
3,5-Diethoxy-N-(3-pyridinyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with ethoxy groups at the 3- and 5-positions and a pyridinyl group at the N-position. This compound belongs to a broader class of benzamide derivatives, which are widely studied for their pharmacological properties, including enzyme inhibition (e.g., PCAF HAT, PDE4) and anti-inflammatory activity . The ethoxy groups likely influence its solubility and binding affinity, while the pyridinyl moiety may contribute to interactions with biological targets such as kinases or receptors .
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3,5-diethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-14-8-12(9-15(10-14)21-4-2)16(19)18-13-6-5-7-17-11-13/h5-11H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
JHDUKXLYMAMUBK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)OCC |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzamide Derivatives
Substituent Effects on Enzyme Inhibition
Key Compounds Compared:
Analysis:
- Substituent Position and Chain Length: The inhibitory activity of benzamide derivatives on PCAF HAT is influenced by the presence of 2-acylamino substituents, with longer chains (e.g., tetradecanoylamino in Compound 17) showing higher activity (~79% inhibition) compared to shorter chains (e.g., hexanoylamino, 67–71%) . In contrast, roflumilast (a PDE4 inhibitor) demonstrates that bulky substituents like cyclopropylmethoxy and difluoromethoxy enhance potency (IC₅₀ = 0.8 nM) compared to simpler ethoxy or methoxy groups .
- Aromatic vs. Heterocyclic N-Substituents: The pyridinyl group in 3,5-diethoxy-N-(3-pyridinyl)benzamide may mimic the pyrimidinyl or pyridinyl substituents in kinase inhibitors (e.g., imatinib derivatives) .
Pharmacological and Physicochemical Properties
Water Solubility:
- 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide has a solubility of 28.5 µg/mL at pH 7.4, which is likely influenced by its methoxy groups and pyrazole ring . The ethoxy groups in 3,5-diethoxy-N-(3-pyridinyl)benzamide may reduce solubility compared to methoxy analogs but improve lipophilicity for membrane penetration.
Enzyme Selectivity:
Key Research Findings and Implications
- However, 3,5-diethoxy-N-(3-pyridinyl)benzamide’s lack of a piperazinyl or acylated side chain may limit its utility in these contexts.
- Limitations in Current Data: No direct enzymatic or cellular activity data are available for 3,5-diethoxy-N-(3-pyridinyl)benzamide in the provided evidence. Its comparison relies on structural parallels to compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (PCAF HAT inhibitor) and roflumilast (PDE4 inhibitor), emphasizing the need for targeted assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
